Efavirenz impurity I

Descripción general

Descripción

Efavirenz impurity I is a byproduct or degradation product associated with the synthesis and storage of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection . The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the safety, efficacy, and stability of the drug.

Aplicaciones Científicas De Investigación

Efavirenz impurity I has several scientific research applications, including:

Mecanismo De Acción

Target of Action

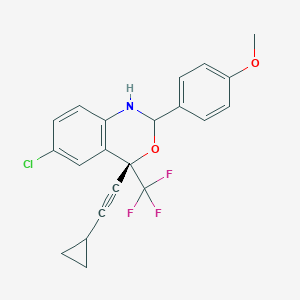

Efavirenz Impurity I, chemically known as 7-Chloro-1-(cyclopenta-1,3-dien-1-ylmethyl)-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one , is related to Efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection . The primary target of Efavirenz is the reverse transcriptase enzyme , an essential viral enzyme which transcribes viral RNA into DNA .

Mode of Action

Similar to other NNRTIs, Efavirenz inhibits the activity of the viral RNA-directed DNA polymerase, i.e., the reverse transcriptase . The antiviral activity of Efavirenz is dependent on intracellular conversion to the active triphosphorylated form . The rate of Efavirenz phosphorylation varies, depending on the cell type .

Biochemical Pathways

Efavirenz acts on the reverse transcription pathway of the HIV replication cycle. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, thereby stopping the integration of viral DNA into the host genome and subsequent production of new virions .

Pharmacokinetics

The pharmacokinetics of Efavirenz are characterized by significant between-subject variability, which influences both therapeutic response and adverse effects . Genetic variation in cytochrome P450 genes, especially in CYP2A6, has been linked to some of the variability in Efavirenz pharmacokinetics .

Result of Action

The inhibition of the reverse transcriptase enzyme by Efavirenz leads to a decrease in viral replication and an increase in CD4 cell counts, thereby slowing the progression of HIV disease .

Action Environment

The action of Efavirenz can be influenced by various environmental factors. For instance, genetic variations in the patient can affect the metabolism of the drug and hence its efficacy and toxicity . Furthermore, co-administration with other drugs can lead to drug-drug interactions, potentially altering the pharmacokinetics and pharmacodynamics of Efavirenz .

Análisis Bioquímico

Biochemical Properties

Efavirenz, the parent compound, is known to interact with enzymes such as Cytochrome P450 2B6 (CYP2B6), which is the main catalyst of Efavirenz primary and secondary metabolism

Cellular Effects

For Efavirenz, it has been shown to cause cell death and alter cell shape in a variety of TNBC cell lines

Molecular Mechanism

Efavirenz, the parent compound, inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase) and its antiviral activity is dependent on intracellular conversion to the active triphosphorylated form

Temporal Effects in Laboratory Settings

For Efavirenz, it has been shown that exposure to the drug can disrupt the blood-brain barrier integrity and increase stroke severity

Dosage Effects in Animal Models

For Efavirenz, it has been shown that exposure to the drug can increase the severity of stroke in a model of middle cerebral artery occlusion in mice

Metabolic Pathways

Efavirenz, the parent compound, is metabolized by CYP2A6, which is the principal catalyst of Efavirenz 7-hydroxylation

Transport and Distribution

For Efavirenz, it has been suggested that transportation can be modeled by concentration and time in a uniform volumetric space

Subcellular Localization

For Efavirenz, it has been shown that the drug can disrupt the blood-brain barrier integrity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Efavirenz impurity I involves multiple steps, typically starting from the raw materials used in the production of Efavirenz. The synthetic route may include reactions such as cyclization, halogenation, and alkylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, and the conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is minimized through stringent control of reaction parameters and purification processes. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor and reduce the levels of impurities during the manufacturing process .

Análisis De Reacciones Químicas

Types of Reactions

Efavirenz impurity I can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like methanol and acetonitrile, and catalysts such as palladium on carbon. The conditions vary depending on the desired reaction, with temperature ranges from room temperature to elevated temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield dehalogenated products .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Efavirenz impurity I include other impurities and degradation products formed during the synthesis and storage of Efavirenz, such as:

- Efavirenz impurity A

- Efavirenz impurity B

- Efavirenz impurity C

- Efavirenz impurity D

- Efavirenz impurity E

Uniqueness

This compound is unique in its specific chemical structure and the conditions under which it forms. Its presence and concentration can vary depending on the synthetic route and storage conditions of Efavirenz. Compared to other impurities, this compound may have distinct physicochemical properties and reactivity, influencing the overall stability and safety profile of the drug .

Actividad Biológica

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is widely used in the treatment of HIV. However, the presence of impurities, particularly Efavirenz Impurity I (also known as AMCOL), raises concerns regarding its biological activity and potential genotoxic effects. This article explores the biological activity associated with this compound, including its genotoxicity, analytical methods for detection, and implications for patient safety.

Overview of this compound

This compound is identified as a degradation impurity in the synthesis of efavirenz. It is characterized as a potential genotoxic impurity (PGI) due to its aminoaryl derivative structure, which is associated with genotoxic activity. Regulatory authorities have emphasized the need to monitor and control such impurities in pharmaceutical formulations to ensure patient safety.

Mechanisms of Genotoxicity

The genotoxic effects of this compound are primarily attributed to its ability to induce DNA damage. Studies have indicated that compounds with aminoaryl structures can interact with cellular DNA, leading to mutations and potential carcinogenic outcomes. The threshold of toxicological concern (TTC) for this impurity has been set at 1.5 µg/day based on its risk profile .

Analytical Methods for Detection

To assess the levels of this compound in pharmaceutical products, sensitive analytical techniques have been developed:

- Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) : This method allows for the trace-level quantification of AMCOL, providing excellent sensitivity and specificity. The method has been validated according to International Council on Harmonisation (ICH) guidelines, ensuring robust performance in detecting impurity levels below regulatory thresholds .

- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : This technique has also been employed to quantify genotoxic N-nitrosamines in efavirenz formulations. The results demonstrated satisfactory linearity and accuracy, confirming the presence of these impurities at low concentrations .

Clinical Implications

Research has shown that patients receiving efavirenz-based antiretroviral therapy may experience varying metabolic responses compared to those on alternative therapies like dolutegravir. A study highlighted that efavirenz treatment was associated with altered metabolite levels and inflammatory markers, which could be influenced by the presence of impurities such as this compound .

Comparative Studies

A comparative analysis between efavirenz and its impurities revealed significant differences in biological activity. Specifically, metabolites associated with efavirenz treatment exhibited altered concentrations in patients, suggesting that impurities might contribute to the overall pharmacological profile and side effects experienced by patients .

Data Summary

The following table summarizes key findings related to the biological activity and detection methods for this compound:

| Parameter | Details |

|---|---|

| Chemical Structure | Aminoaryl derivative |

| Genotoxicity | Induces DNA damage |

| TTC Limit | 1.5 µg/day |

| Detection Method | LC–MS/MS |

| Validation Standards | ICH guidelines |

| Clinical Observations | Altered metabolite levels in patients |

Propiedades

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEUZELNJWOZOI-ANYOKISRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)[C@@](O2)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-26-6 | |

| Record name | SG-275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG-275 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S40TCL042S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.